molecular formula C10H15ClN2O3 B2671832 9-(2-Chloropropanoyl)-1-oxa-3,9-diazaspiro[4.5]decan-2-one CAS No. 2411195-81-6

9-(2-Chloropropanoyl)-1-oxa-3,9-diazaspiro[4.5]decan-2-one

Cat. No. B2671832
M. Wt: 246.69
InChI Key: SXVYFIOEDHATQL-UHFFFAOYSA-N
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Description

Spiro compounds are a class of organic compounds that have two or more rings that meet at only one atom . An example of a spiro compound is 1,4-dioxaspiro[4.5]decan-2-one . These compounds are often used in the development of pharmaceuticals and other biologically active compounds .


Synthesis Analysis

The synthesis of spiro compounds can be complex and often involves multiple steps. For example, a novel Lewis acid catalyzed Prins/pinacol cascade process has been developed for the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones .


Molecular Structure Analysis

The molecular structure of spiro compounds is characterized by two or more rings that meet at only one atom . The specific structure of “9-(2-Chloropropanoyl)-1-oxa-3,9-diazaspiro[4.5]decan-2-one” could not be found in the available resources.


Chemical Reactions Analysis

The chemical reactions involving spiro compounds can vary widely depending on the specific compound and the conditions under which the reaction takes place .


Physical And Chemical Properties Analysis

The physical and chemical properties of spiro compounds can vary widely depending on the specific compound. For example, 3,9-Dimethyl-6-(1-methylethyl)-1,4-dioxaspiro[4.5]decan-2-one is a colourless liquid with a minty aroma, slightly soluble in water and soluble in fats .

Safety And Hazards

The safety and hazards associated with spiro compounds can vary widely depending on the specific compound. For example, the safety data sheet for 1,4-dioxaspiro[4.5]decan-8-one indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future directions for research on spiro compounds are likely to involve further exploration of their potential uses in pharmaceuticals and other biologically active compounds .

properties

IUPAC Name

9-(2-chloropropanoyl)-1-oxa-3,9-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2O3/c1-7(11)8(14)13-4-2-3-10(6-13)5-12-9(15)16-10/h7H,2-6H2,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXVYFIOEDHATQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC2(C1)CNC(=O)O2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-Chloropropanoyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one

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